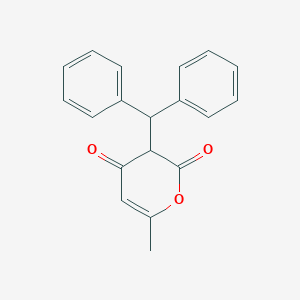
3-(Diphenylmethyl)-6-methyl-2H-pyran-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diphenylmethyl)-6-methyl-2H-pyran-2,4(3H)-dione is a heterocyclic compound that features a pyran ring fused with a dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylmethyl)-6-methyl-2H-pyran-2,4(3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylmethanol with methyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylmethyl)-6-methyl-2H-pyran-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyran derivatives.
Scientific Research Applications
3-(Diphenylmethyl)-6-methyl-2H-pyran-2,4(3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(Diphenylmethyl)-6-methyl-2H-pyran-2,4(3H)-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. Pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 3-(Diphenylmethyl)-5-methyl-2H-pyran-2,4(3H)-dione
- 3-(Diphenylmethyl)-6-ethyl-2H-pyran-2,4(3H)-dione
- 3-(Diphenylmethyl)-6-methyl-2H-pyran-2,4(3H)-trione
Uniqueness
3-(Diphenylmethyl)-6-methyl-2H-pyran-2,4(3H)-dione is unique due to its specific substitution pattern on the pyran ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
88639-69-4 |
|---|---|
Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
3-benzhydryl-6-methylpyran-2,4-dione |
InChI |
InChI=1S/C19H16O3/c1-13-12-16(20)18(19(21)22-13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12,17-18H,1H3 |
InChI Key |
OXWPSCCYEZBLCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(C(=O)O1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















